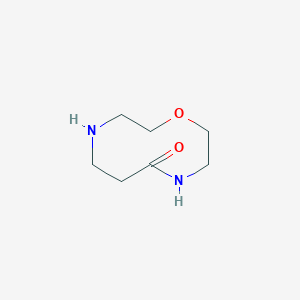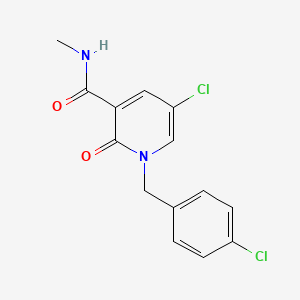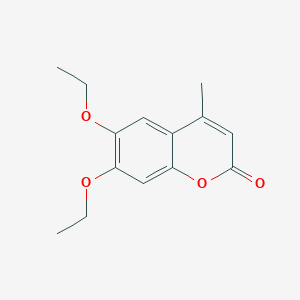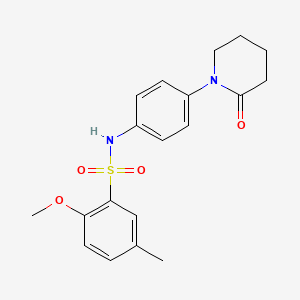
tert-butyl N-(4-fluorophenyl)-N-(methylsulfonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(4-fluorophenyl)-N-(methylsulfonyl)carbamate, also known as FMOC-Lys(Mtt)-OH, is a chemical compound used in scientific research. It is a derivative of lysine, an essential amino acid, and is commonly used in peptide synthesis.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Synthetic phenolic antioxidants (SPAs), which include compounds similar to tert-butyl N-(4-fluorophenyl)-N-(methylsulfonyl)carbamate, have been extensively used in industrial applications to prolong product shelf life by retarding oxidative reactions. Research has highlighted their environmental presence, human exposure, and potential toxicity. These compounds, including tert-butylated derivatives, have been detected in various environmental matrices. Concerns have been raised about their potential for causing hepatic toxicity, endocrine disruption, and carcinogenic effects. Future studies are recommended to focus on novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Catalysis and Synthesis
In the field of chemical synthesis, compounds like tert-butyl N-(4-fluorophenyl)-N-(methylsulfonyl)carbamate play a critical role as intermediates or catalysts. Studies on catalytic processes, such as the synthesis of methyl tert-butyl ether (MTBE), a key gasoline additive, have explored the use of alternative catalysts to improve efficiency and environmental compatibility. Research into the physical chemistry of MTBE synthesis has provided insights into catalytic mechanisms and proposed new catalysts for this process, highlighting the importance of such compounds in industrial chemistry (Bielański et al., 2003).
Environmental Remediation
The degradation of environmental contaminants such as MTBE, a compound structurally related to tert-butyl N-(4-fluorophenyl)-N-(methylsulfonyl)carbamate, has been a significant focus of research. Studies on the decomposition of MTBE using cold plasma reactors have shown promising results for removing such pollutants from the environment. This research underscores the potential for innovative technologies in treating contaminants that pose risks to public health and the environment (Hsieh et al., 2011).
Material Science and Engineering
Research on polymer membranes for the purification of fuel additives, such as MTBE, has highlighted the role of specific compounds in enhancing material performance. This area of study is critical for developing efficient methods to produce purer fuel additives, which can contribute to better fuel performance and reduced emissions. The exploration of various polymer materials and their applications in separating azeotropic mixtures through processes like pervaporation is an excellent example of how such compounds influence advancements in materials science (Pulyalina et al., 2020).
Eigenschaften
IUPAC Name |
tert-butyl N-(4-fluorophenyl)-N-methylsulfonylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO4S/c1-12(2,3)18-11(15)14(19(4,16)17)10-7-5-9(13)6-8-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFOLSZOPMYLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-fluorophenyl)-N-(methylsulfonyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3S)-1-Prop-2-enoylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B2988447.png)
![4-(diethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988448.png)
![3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2988449.png)
![N-[1-(Oxan-4-YL)pyrazol-4-YL]-2-(trifluoromethoxy)benzamide](/img/structure/B2988450.png)
![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2988452.png)
![2-(4-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2988454.png)



![[4-(1H-Benzoimidazol-2-ylcarbamoyl)cyclohexylmethyl]carbamic acid tert-butyl ester](/img/structure/B2988462.png)
![(R)-methyl 5-(6-(pivaloyloxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B2988463.png)


